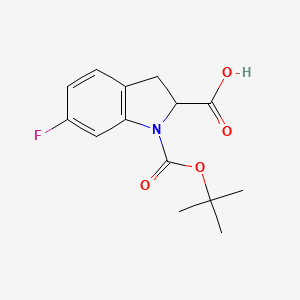

1-Tert-butoxycarbonyl-6-fluoro-indoline-2-carboxylic acid

Description

1-Tert-butoxycarbonyl-6-fluoro-indoline-2-carboxylic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Properties

IUPAC Name |

6-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO4/c1-14(2,3)20-13(19)16-10-7-9(15)5-4-8(10)6-11(16)12(17)18/h4-5,7,11H,6H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFXSGMLVHFCVQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CC2=C1C=C(C=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Tert-butoxycarbonyl-6-fluoro-indoline-2-carboxylic acid involves several steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The introduction of the tert-butoxycarbonyl (Boc) protecting group and the fluorine atom can be achieved through subsequent reactions involving appropriate reagents and conditions. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-Tert-butoxycarbonyl-6-fluoro-indoline-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Scientific Research Applications

A. Synthesis of Kinase Inhibitors

One of the prominent applications of 1-tert-butoxycarbonyl-6-fluoro-indoline-2-carboxylic acid is in the synthesis of indole-based kinase inhibitors. Kinases are critical enzymes involved in various cellular processes, and their dysregulation is often linked to diseases such as cancer. The compound serves as an essential starting material for developing novel kinase inhibitors with improved potency and selectivity.

B. Potential Therapeutics for Cystic Fibrosis

Research has indicated that compounds with similar structures to this compound can act as potentiators for the cystic fibrosis transmembrane conductance regulator (CFTR) protein. These compounds have shown promise in enhancing CFTR function, thereby addressing defects caused by mutations associated with cystic fibrosis . For instance, structure-activity relationship studies have identified derivatives that significantly improve CFTR activity, suggesting that modifications on the indole core can yield potent therapeutic agents .

A. Antiviral Activity

Indole derivatives, including those related to this compound, have been studied for their antiviral properties, particularly against HIV-1 integrase. Modifications to the indole structure have resulted in compounds that effectively inhibit the strand transfer activity of integrase, with some derivatives demonstrating IC50 values as low as 0.13 μM . This highlights the potential of indole-based compounds as scaffolds for developing antiviral therapies.

B. Anticancer Properties

The compound's structural characteristics also lend themselves to anticancer applications. Studies have shown that indole derivatives exhibit significant antitumor activity against various cancer cell lines. The ability to modify the indole framework allows researchers to optimize these compounds for enhanced efficacy against tumor growth .

A. Case Study: Indole-Based Kinase Inhibitors

In a recent study, researchers synthesized multiple indole derivatives based on this compound to evaluate their inhibitory effects on specific kinases involved in cancer progression. The results demonstrated that certain modifications led to increased selectivity and potency against target kinases, establishing a clear structure-activity relationship that can guide future drug design efforts.

B. Case Study: Cystic Fibrosis Potentiators

Another study focused on evaluating the efficacy of indole derivatives on F508del-CFTR mutant cells. The findings revealed that specific modifications improved the compounds' ability to restore CFTR function significantly, thus providing a potential therapeutic avenue for cystic fibrosis patients .

Mechanism of Action

The mechanism of action of 1-Tert-butoxycarbonyl-6-fluoro-indoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring system is known to interact with various biological receptors, enzymes, and proteins, leading to its diverse biological activities . The presence of the fluorine atom and the Boc protecting group can influence the compound’s reactivity and interactions with these targets.

Comparison with Similar Compounds

1-Tert-butoxycarbonyl-6-fluoro-indoline-2-carboxylic acid can be compared with other similar indole derivatives, such as:

1-Tert-butoxycarbonyl-5-fluoro-indoline-2-carboxylic acid: Similar in structure but with the fluorine atom at a different position, which can affect its reactivity and biological activity.

Indole-3-acetic acid: A naturally occurring indole derivative with significant biological roles in plants.

5-Fluoroindole: A simpler indole derivative with a fluorine atom, used in various chemical and biological studies.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the Boc protecting group, which can be strategically removed to yield different derivatives for various applications.

Biological Activity

1-Tert-butoxycarbonyl-6-fluoro-indoline-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.

Antimicrobial Properties

Research indicates that derivatives of indoline-2-carboxylic acids exhibit significant antimicrobial activity. A study demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Activity

Indoline derivatives have been explored for their anticancer potential. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. For instance, a recent study reported that the compound inhibited the proliferation of breast cancer cells by targeting the PI3K/AKT signaling pathway .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in critical metabolic pathways.

- Receptor Modulation : It has been suggested that it can modulate receptor activity, potentially influencing signaling cascades associated with growth and survival in cancer cells.

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating promising antimicrobial properties.

Case Study 2: Anticancer Activity

A series of experiments conducted on MCF-7 breast cancer cells revealed that treatment with varying concentrations of the compound (10 µM to 100 µM) resulted in a dose-dependent decrease in cell viability, with an IC50 value calculated at approximately 25 µM. Flow cytometry analysis confirmed the induction of apoptosis, characterized by increased annexin V staining .

Table 1: Biological Activities of Related Compounds

Q & A

Q. What are the standard synthetic routes for 1-Tert-butoxycarbonyl-6-fluoro-indoline-2-carboxylic acid?

Methodological Answer: The synthesis typically involves a multi-step approach:

Indoline Core Formation : Start with 6-fluoro-indoline-2-carboxylic acid.

Boc Protection : React the indoline nitrogen with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., DMAP or triethylamine) to introduce the tert-butoxycarbonyl group.

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (DMF/acetic acid) to isolate the product .

Q. Key Reaction Conditions Table :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Boc Protection | Boc₂O, DMAP, DCM, RT, 12h | Protect amine group |

| Purification | DMF/AcOH (1:1), reflux | Crystallize product |

Q. How is this compound characterized spectroscopically?

Methodological Answer:

- 1H/13C NMR : Confirm Boc group integration (e.g., tert-butyl protons at δ ~1.4 ppm) and fluorine-induced deshielding in the indoline ring .

- IR Spectroscopy : Detect carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹; carboxylic acid C=O at ~1700–1750 cm⁻¹) .

- Elemental Analysis : Verify purity (>95%) and stoichiometry .

Q. How can researchers resolve contradictions in spectral data during characterization?

Methodological Answer:

- Cross-Validation : Compare experimental data with computed spectra (e.g., using PubChem or DFT calculations) .

- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at different temperatures .

- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation, especially for fluorinated positions .

Q. What stability considerations are critical for handling this compound under varying pH and temperature?

Methodological Answer:

Q. Stability Testing Protocol :

Prepare solutions in PBS (pH 7.4), acetate buffer (pH 5), and borate buffer (pH 9).

Incubate at 25°C and 40°C for 24–72h.

Analyze degradation by LC-MS .

Q. How is this compound utilized as an intermediate in medicinal chemistry?

Methodological Answer:

- Peptide Mimetics : The carboxylic acid moiety enables coupling to amines (e.g., EDC/HOBt) to generate prodrugs or enzyme inhibitors .

- Fluorine Effects : The 6-fluoro group enhances metabolic stability and bioavailability in kinase inhibitors. Test in vitro ADME assays (e.g., microsomal stability) .

Case Study :

A derivative was used to synthesize a thrombin inhibitor via coupling with a piperidine scaffold, achieving IC₅₀ = 50 nM in enzymatic assays .

Q. What challenges arise during fluorination of the indoline ring, and how are they addressed?

Methodological Answer:

- Electrophilic Fluorination : Use Selectfluor® or F-TEDA-BF₄ under inert conditions to minimize side reactions.

- Regioselectivity : Direct fluorination at C6 requires Lewis acid catalysts (e.g., BF₃·Et₂O) .

- Byproduct Mitigation : Optimize reaction time (3–5h) and temperature (reflux in acetic acid) to reduce di-fluorinated impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.